rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo
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Overview
Description
rac-1-[(1R,2S,5S)-3-oxabicyclo[331]nonan-2-yl]methanamine, endo is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2S,5S)-3-oxabicyclo[33One common method involves the use of starting materials such as bicyclo[3.3.1]nonane derivatives, which undergo a series of reactions including oxidation, reduction, and substitution to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reagents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine
- rac-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanamine
Uniqueness
rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo is unique due to its specific oxabicyclo ring system and the presence of the methanamine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
[(1S,2R,5R)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine |
InChI |
InChI=1S/C9H17NO/c10-5-9-8-3-1-2-7(4-8)6-11-9/h7-9H,1-6,10H2/t7-,8+,9+/m1/s1 |
InChI Key |
KPYNRKVNSACXPF-VGMNWLOBSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)[C@@H](OC2)CN |
Canonical SMILES |
C1CC2CC(C1)C(OC2)CN |
Origin of Product |
United States |
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